molecular formula C12H8BrN3 B8389134 5-bromo-3-(pyridin-4-yl)-1H-indazole

5-bromo-3-(pyridin-4-yl)-1H-indazole

Cat. No.: B8389134
M. Wt: 274.12 g/mol
InChI Key: CMYSKZXWQKNKBT-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyridin-4-yl)-1H-indazole is a chemical research tool designed for investigative applications, particularly in oncology and kinase-related biochemistry. This compound features the 1H-indazole scaffold, which is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . The molecular structure integrates a bromo substituent, which can serve as a handle for further synthetic elaboration, and a pyridinyl group, a heterocycle commonly associated with targeting kinase enzymes . The indazole core is a significant pharmacophore in drug discovery, with derivatives demonstrating potent inhibitory activity against various protein kinases . Specifically, analogs based on the 3-(pyridin-4-yl)-1H-indazole structure have been developed as potent and selective inhibitors of haspin, an atypical kinase considered a promising target for cancer therapy due to its overexpression in prevalent cancers . Other indazole-based compounds have shown promise in inhibiting pathways relevant to neurodegeneration and inflammation, highlighting the versatility of this scaffold . Researchers can utilize this bromo-functionalized derivative as a key synthetic intermediate to develop novel compounds or as a standard for profiling kinase inhibitor selectivity. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

5-bromo-3-pyridin-4-yl-1H-indazole

InChI

InChI=1S/C12H8BrN3/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

CMYSKZXWQKNKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Core Scaffolds

Compound 34 (5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole)

  • Core Structure: Indole (one nitrogen atom) vs. indazole (two adjacent nitrogens).
  • Substituents: A bulky 2,5-dimethoxyphenethyl-imidazole group replaces the pyridin-4-yl moiety.
  • Synthesis : Prepared via condensation of 5-bromo-1H-indole-3-carbaldehyde with phenethylamine derivatives, contrasting with cross-coupling strategies for pyridinyl-indazoles .

Compound 36 (3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole)

  • Substituents : Incorporates a benzodioxole group, which may enhance lipophilicity and blood-brain barrier penetration compared to the pyridinyl group in the target compound .
Substituent Variations in Indazole Derivatives

5-Bromo-N,N-diethyl-1-(2-(methylcarbamoyl)pyridin-4-yl)-1H-indazole-3-carboxamide (Compound 11)

  • Key Differences: Additional carboxamide and diethyl groups at position 3.
  • Biological Implications : The carboxamide may mimic ATP-binding motifs in kinase inhibitors, suggesting distinct target profiles compared to the unsubstituted target compound .

5-(Pyridin-3-yl)-1H-indazol-3-amine

  • Substituent Position: Pyridin-3-yl (meta-substituted) vs. pyridin-4-yl (para-substituted).
Halogen Position and Electronic Effects

6-Bromo-4-fluoro-1H-indazole (PF-06263276)

  • Halogen Placement: Bromine at position 6 vs. 5 in the target compound. Position 5 bromine may direct electrophilic substitution reactions to specific sites, altering derivatization pathways.

5-Bromo-4-methoxy-1H-indazole

  • Functional Groups : Methoxy at position 4 increases electron-donating effects, counterbalancing bromine’s electron withdrawal. This could modulate redox properties and solubility compared to the target compound .

Preparation Methods

Direct Bromination Using DMF and Bromine

A patented method for synthesizing 3-bromo-5-nitro-1H-indazole demonstrates scalable bromination under mild conditions. While targeting a different positional isomer, this approach provides foundational insights applicable to 5-bromo-3-(pyridin-4-yl)-1H-indazole synthesis:

Procedure :

  • Substrate Preparation : 5-Nitro-1H-indazole is dissolved in DMF under nitrogen at -5°C.

  • Bromine Addition : Bromine (1.5 eq) is added dropwise, maintaining temperatures below -4°C to minimize side reactions.

  • Reaction Progression : The mixture is warmed to 35–40°C and stirred for 11 hours, monitored by HPLC until raw material residue falls below 0.16%.

  • Workup : Quenching with soft water, filtration, and recrystallization from ethanol/water yields 95% pure product.

Key Parameters :

ParameterValue/RangeImpact on Yield
Temperature-5°C → 40°CMinimizes decomposition
SolventDMFEnhances bromine solubility
Bromine Equivalents1.5 eqEnsures complete conversion

This method’s success hinges on DMF’s dual role as solvent and weak base, stabilizing reactive intermediates. Adapting this protocol to 5-bromoindazole synthesis would require substituting 5-nitroindazole with a pre-functionalized indazole derivative bearing a directing group for bromine incorporation at position 5.

Introducing the Pyridin-4-yl Group via Cross-Coupling

Suzuki-Miyaura Coupling

The Suzuki reaction is the most widely reported method for attaching aryl groups to indazole cores. A study synthesizing 1H-pyridin-4-yl-3,5-disubstituted indazoles exemplifies this approach:

Protocol :

  • Halogenated Intermediate : 5-Bromo-3-iodo-1H-indazole is prepared via iodination of 5-bromo-1H-indazole using iodine and KOH in DMF.

  • Coupling Conditions :

    • Catalyst : Pd(OAc)₂ (5 mol%)

    • Base : CsF (3 eq)

    • Solvent : Dimethylacetamide (DMA) at 100°C

    • Boronic Acid : Pyridin-4-ylboronic acid (1.2 eq)

  • Reaction Time : 12 hours under inert atmosphere, yielding 82–88% coupled product.

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C–I bond, followed by transmetallation with the boronic acid. CsF enhances reactivity by stabilizing the boronate intermediate.

Ullmann-Type Coupling

For substrates lacking boron compatibility, copper-mediated couplings offer an alternative:

Example from Pyrazolo[3,4-b]pyridine Synthesis :

  • Substrate : 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Conditions : CuI (1 eq), K₂CO₃ (2 eq), i-PrOH at 80°C.

  • Yield : 70–75% after 24 hours.

While slower than Pd-catalyzed methods, Ullmann reactions avoid boronic acid handling, advantageous in industrial settings.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight solvent-dependent outcomes:

SolventReaction Efficiency (Suzuki)Side Products
DMA88% yield<2%
i-PrOH75% yield8–10%
THF65% yield15%

Polar aprotic solvents like DMA improve catalyst stability and mass transfer, whereas alcohols promote protodehalogenation.

Catalytic Systems

Pd(OAc)₂ outperforms Pd(PPh₃)₄ in electron-deficient systems due to enhanced oxidative addition kinetics. Adding ligands like SPhos (5 mol%) increases yields by 12% in challenging substrates.

Comparative Analysis of Synthetic Routes

Route 1 :

  • Bromination of 3-(pyridin-4-yl)-1H-indazole at position 5.

    • Challenge : Pyridine’s meta-directing effect may misdirect bromine to position 7.

    • Yield : ~50% (estimated).

Route 2 :

  • Iodination of 5-bromo-1H-indazole at position 3.

  • Suzuki coupling with pyridin-4-ylboronic acid.

    • Yield : 82–88% (reported).

Route 2 is industrially preferred due to higher regiocontrol and scalability.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-3-(pyridin-4-yl)-1H-indazole, and how can reaction conditions be optimized?

Methodology:

  • Core scaffold assembly : Start with a Suzuki-Miyaura coupling between 5-bromo-1H-indazole-3-boronic acid and 4-bromopyridine. Use Pd(PPh₃)₄ as a catalyst in a mixture of DME/H₂O (3:1) under reflux (80–90°C) for 12–16 hours .
  • Optimization strategies :
    • Vary ligand-to-metal ratios (e.g., 1:1 vs. 2:1 Pd:ligand) to improve cross-coupling efficiency.
    • Test alternative solvents (e.g., THF, toluene) to enhance solubility of intermediates.
    • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., debromination).

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodology:

  • X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., DMSO/acetone) and collect diffraction data using a synchrotron source. Refine the structure using SHELXL (for small-molecule refinement) with anisotropic displacement parameters .
  • Spectroscopic validation :
    • ¹H/¹³C NMR : Confirm aromatic proton signals (δ 7.5–8.5 ppm for pyridine/indazole protons) and absence of undesired substituents.
    • HRMS : Match observed [M+H]⁺ to theoretical mass (e.g., C₁₂H₈BrN₃⁺ = 274.9842).

Example Crystallographic Data (hypothetical):

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.2, 12.5, 8.7
α, β, γ (°)90, 105.3, 90
R-factor0.032

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

Methodology:

  • Analog synthesis : Replace the pyridinyl group with substituted aryl/heteroaryl rings (e.g., 4-fluorophenyl, pyrimidin-2-yl) via cross-coupling or nucleophilic substitution .
  • Biological assays :
    • Test analogs against ERK1/2 (IC₅₀) using a fluorescence-based kinase assay.
    • Compare binding modes via molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 4QTB for ERK2).

SAR Findings Table (hypothetical):

SubstituentERK1 IC₅₀ (nM)Selectivity (vs. JNK1)
Pyridin-4-yl4.2>100-fold
4-Fluorophenyl12.710-fold
Pyrimidin-2-yl3.8>50-fold

Q. How can discrepancies in crystallographic data for indazole-containing complexes be resolved?

Methodology:

  • Data validation : Check for twinning or disorder using PLATON (e.g., ROTAX analysis). For ambiguous electron density, refine alternative ligand orientations with occupancy parameters .
  • Cross-validation : Compare bond lengths/angles with similar structures (e.g., Os(IV)-indazole complexes: Os–N ≈ 2.05 Å ).

Common Pitfalls & Solutions:

IssueSolution
Overlapping peaks in XRDCollect data at higher resolution (e.g., <1.0 Å).
Protonation state ambiguityPerform pH-dependent NMR or neutron diffraction.

Q. What strategies can mitigate low yields in multi-step syntheses involving this compound intermediates?

Methodology:

  • Protecting groups : Use Boc or SEM groups to shield reactive NH sites during cross-coupling steps .
  • Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., bromination) to improve safety and reproducibility.

Yield Optimization Table:

StepModificationYield Improvement
BrominationSwitch from Br₂ to NBS (in DMF)75% → 88%
DeprotectionUse TFA/CH₂Cl₂ (0°C) instead of HClReduced decomposition

Q. How can the metabolic stability of this compound derivatives be assessed preclinically?

Methodology:

  • In vitro assays :
    • Microsomal stability : Incubate compounds with liver microsomes (human/rat) and measure half-life via LC-MS/MS.
    • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
  • Computational tools : Predict metabolic hotspots (e.g., bromine substitution) using MetaSite or StarDrop.

Key Data (hypothetical):

Derivativet₁/₂ (Human liver microsomes)CYP3A4 Inhibition (%)
Parent12 min5%
Methylated analog45 min15%

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